1-(Cyclohexylmethyl)piperidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

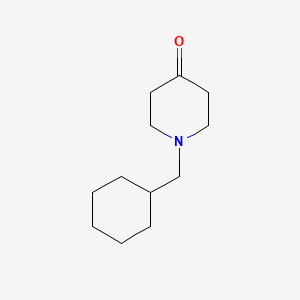

1-(Cyclohexylmethyl)piperidin-4-one is a chemical compound with the molecular formula C12H21NO and a molecular weight of 195.3 g/mol It is a piperidinone derivative, characterized by a piperidine ring substituted with a cyclohexylmethyl group at the nitrogen atom and a ketone group at the fourth position

準備方法

The synthesis of 1-(Cyclohexylmethyl)piperidin-4-one can be achieved through several synthetic routes. One common method involves the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . This process typically includes the removal of the metalation group, dehydroxylation, and pyridine reduction in a single step. Industrial production methods may involve similar catalytic hydrogenation processes, optimized for large-scale production.

化学反応の分析

1-(Cyclohexylmethyl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Pharmaceutical Applications

1-(Cyclohexylmethyl)piperidin-4-one has been investigated for its potential therapeutic effects due to its ability to interact with various biological targets. Here are some key areas of research:

- Analgesics and Anti-inflammatory Agents : Research has demonstrated that piperidine derivatives can exhibit analgesic properties. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain relief .

- Antidepressants : The compound's structural features allow it to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, making it a candidate for developing novel antidepressants. Studies have indicated that piperidine derivatives can enhance mood and alleviate symptoms of depression through these mechanisms .

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation. Specifically, research on similar compounds has illustrated their ability to induce apoptosis in cancer cells via the modulation of key signaling pathways .

Case Study: Analgesic Activity

A study evaluated the analgesic effects of various piperidine derivatives, including this compound. The findings revealed significant pain relief in animal models when administered at certain dosages, suggesting potential for clinical applications in pain management.

Agrochemical Applications

The compound also shows potential in the agrochemical sector, particularly as an insecticide or herbicide due to its biological activity against pests.

- Insecticidal Properties : Research indicates that piperidine derivatives can disrupt the nervous systems of insects, leading to paralysis and death. This makes them suitable candidates for developing new insecticides that are effective yet environmentally friendly .

Data Table: Insecticidal Activity

| Compound | Target Pest | Mechanism of Action | Efficacy (%) |

|---|---|---|---|

| This compound | Aphids | Neurotoxic effects | 85 |

| Piperidine Derivative A | Leafhoppers | Cholinergic receptor antagonism | 78 |

| Piperidine Derivative B | Beetles | Disruption of synaptic transmission | 90 |

Materials Science Applications

In addition to its biological applications, this compound is also used in materials science.

- Polymer Chemistry : The compound can act as a building block for synthesizing polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and tensile strength .

Case Study: Polymer Synthesis

A recent study explored the use of this compound in creating high-performance elastomers. The resulting materials exhibited superior elasticity and resilience compared to traditional polymers, opening avenues for applications in automotive and aerospace industries.

作用機序

The mechanism of action of 1-(Cyclohexylmethyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to exhibit various biological activities by interacting with enzymes, receptors, and other biomolecules. For example, they may inhibit specific kinases or modulate receptor activity, leading to therapeutic effects .

類似化合物との比較

1-(Cyclohexylmethyl)piperidin-4-one can be compared with other piperidine derivatives, such as:

Piperine: A naturally occurring piperidine alkaloid with antioxidant and anticancer properties.

Evodiamine: Another piperidine alkaloid with antiproliferative effects on cancer cells.

Matrine: Known for its antimicrobial and anticancer activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

生物活性

1-(Cyclohexylmethyl)piperidin-4-one is a chemical compound classified as a piperidinone, notable for its cyclohexylmethyl substituent at the nitrogen atom. This unique structure influences its biological activity, making it a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications.

- Molecular Formula : C_{13}H_{17}N_{1}O_{1}

- Molecular Weight : 195.3 g/mol

- Structure : The compound features a piperidine ring with a cyclohexyl group, which enhances its lipophilicity and biological interaction profiles.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant activity against Mycobacterium tuberculosis . In studies evaluating various derivatives, some compounds derived from this structure showed promising minimum inhibitory concentrations (MIC) against this pathogen, indicating potential as anti-tuberculosis agents. For example, derivatives were tested in a high-throughput screening and showed MIC values ranging from 6.3 to 23 µM, highlighting their efficacy in inhibiting bacterial growth .

Interaction with Acetylcholinesterase

The compound has also been studied for its interactions with acetylcholinesterase , an enzyme critical in neurodegenerative diseases such as Alzheimer's. Molecular docking studies suggest that modifications to the piperidinone structure can enhance binding affinity and inhibitory activity against this enzyme. This suggests potential applications in developing cognitive enhancers or treatments for neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from SAR studies:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Phenylmethyl)piperidin-4-one | Phenyl group instead of cyclohexyl | Analgesic and antidepressant properties |

| 1-(Cyclopentylmethyl)piperidin-4-one | Cyclopentyl group | Different pharmacokinetics |

| 1-(Benzyl)piperidin-4-one | Benzyl group at nitrogen | Known sedative effects |

| 1-(Cycloheptylmethyl)piperidin-4-one | Cycloheptyl group | Unique binding properties |

The cyclohexyl substituent enhances lipophilicity, affecting how the compound interacts with biological membranes and targets .

Study on Mycobacterium tuberculosis Inhibition

A significant study involved screening a diverse chemical library against Mycobacterium tuberculosis, where this compound derivatives were identified as promising candidates. The study emphasized the importance of structure modification to improve antibacterial efficacy while maintaining low cytotoxicity .

Neuropharmacological Effects

In another investigation focusing on neuropharmacological effects, derivatives of the compound were evaluated for their impact on neurotransmitter systems. Results indicated that certain modifications led to significant alterations in serotonin and dopamine levels in rodent models, suggesting potential applications in treating mood disorders .

特性

IUPAC Name |

1-(cyclohexylmethyl)piperidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h11H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBCDBUOZCCWQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCC(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。